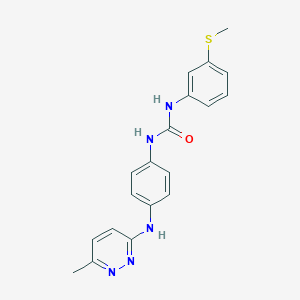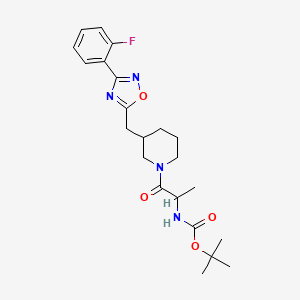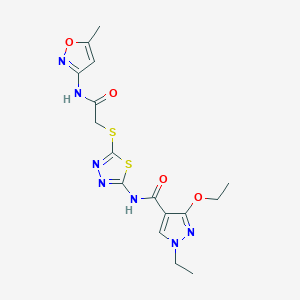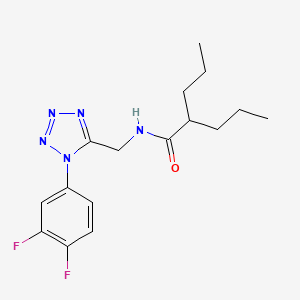
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a small molecule that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme Aurora kinase A, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has anti-tumor activity and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea in lab experiments is its potential as an anti-cancer agent and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize using established methods. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea. One direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Another direction is to investigate its potential as a drug delivery agent, as its structure could allow it to be used as a carrier for other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy as an anti-cancer and anti-inflammatory agent.
Conclusion:
In conclusion, 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a small molecule that has potential applications in scientific research. Its synthesis method has been established, and its mechanism of action has been investigated in detail. This compound has been shown to have anti-cancer and anti-inflammatory properties, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea has been achieved using various methods. One such method involves the reaction of 4-(6-methylpyridazin-3-ylamino)phenol with 3-(3-methylthiophen-2-yl)isocyanate in the presence of a catalyst. Another method involves the reaction of 4-(6-methylpyridazin-3-ylamino)aniline with 3-(3-methylthiophen-2-yl)isocyanate in the presence of a base. Both methods have been shown to yield the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
The compound 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is cancer research. It has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-6-11-18(24-23-13)20-14-7-9-15(10-8-14)21-19(25)22-16-4-3-5-17(12-16)26-2/h3-12H,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNPFYPVTWLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)


![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)


![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)


![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)
![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)